REACTION_CXSMILES
|
C(NC1C(=CC=CC=1)C(O)=O)C.[NH2:13][C:14]1[CH:24]=[CH:23][CH:22]=[CH:21][C:15]=1[C:16]([O:18][CH2:19][CH3:20])=[O:17].Cl[C:26]([O:28][CH2:29][CH3:30])=[O:27]>>[CH2:19]([O:18][C:16](=[O:17])[C:15]1[CH:21]=[CH:22][CH:23]=[CH:24][C:14]=1[NH:13][C:26]([O:28][CH2:29][CH3:30])=[O:27])[CH3:20] |f:0.1|
|
Name
|
ethyl 2-aminobenzoate (ethyl anthranilate)
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
C(C)NC=1C(C(=O)O)=CC=CC1.NC1=C(C(=O)OCC)C=CC=C1
|
Name
|
|
Quantity
|
32.8 g
|
Type
|
reactant
|
Smiles
|
ClC(=O)OCC
|
Name
|
xylenes
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 8 hours
|
Duration
|
8 h
|
Type
|
CUSTOM
|
Details
|
The xylene was removed
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in chloroform
|
Type
|
EXTRACTION
|
Details
|
The chloroform layer was extracted with 5% sodium hydroxide
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the chloroform removed
|
Type
|
CUSTOM
|
Details
|
to give an oil which
|
Type
|
CUSTOM
|
Details
|
crystallized
|
Type
|
CUSTOM
|
Details
|
The solid was triturated with isopropyl ether
|
Type
|
CUSTOM
|
Details
|
Two crops of white solid were obtained
|
Type
|
CUSTOM
|
Details
|
dried in vacuo overnight at room temperature
|
Duration
|
8 (± 8) h
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(C1=C(C=CC=C1)NC(=O)OCC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 67.95 g | |
YIELD: PERCENTYIELD | 97.6% | |
YIELD: CALCULATEDPERCENTYIELD | 95.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |